molecular formula C13H11BrO2S B1589103 2-Bromobenzyl Phenyl Sulfone CAS No. 92022-50-9

2-Bromobenzyl Phenyl Sulfone

Cat. No.: B1589103
CAS No.: 92022-50-9
M. Wt: 311.2 g/mol
InChI Key: CQNGEPLMWCLSBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromobenzyl Phenyl Sulfone (CAS RN: 92022-50-9) is an organic compound with the molecular formula C₁₃H₁₁BrO₂S and a molecular weight of 311.19 g/mol. It is supplied as a white to almost white powdered or crystalline solid . This compound is characterized by a melting point range of 94.0 to 98.0 °C and a purity of over 98.0%, as determined by GC analysis . The core research value of this compound lies in its role as a key chemical building block, particularly in the synthesis of more complex molecules that incorporate a diarylsulfone moiety . The diarylsulfone functional group is a significant pharmacophore found in several anti-inflammatory and analgesic drugs, such as celecoxib and dapsone . Recent scientific studies have utilized this compound as a precursor in the synthesis of novel 4-arylidene-oxazol-5(4H)-ones , which are then evaluated for their analgesic activity . Research indicates that such sulfone-containing derivatives show promising results in standard pharmacological tests for pain relief, such as the writhing test and hot plate test, and have been subjects of molecular docking studies to predict their binding affinity to pain-related targets . Therefore, this compound serves as a critical intermediate for researchers in medicinal chemistry focused on developing new therapeutic agents for pain and inflammation. Disclaimer: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonylmethyl)-2-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2S/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNGEPLMWCLSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462792
Record name 2-Bromobenzyl Phenyl Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92022-50-9
Record name 2-Bromobenzyl Phenyl Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromobenzyl Phenyl Sulfone and Analogous Architectures

Classical and Established Synthetic Routes to Benzyl (B1604629) Sulfones

Established methods for the synthesis of benzyl sulfones remain valuable for their reliability and scalability. These routes often involve nucleophilic substitution reactions with sulfinates or the oxidation of corresponding sulfides.

A primary and straightforward method for the synthesis of 2-Bromobenzyl Phenyl Sulfone involves the nucleophilic substitution reaction between an appropriate benzyl halide and a sulfinate salt. In this reaction, the sulfinate anion acts as a nucleophile, displacing the halide from the benzylic carbon. The reaction of sodium benzenesulfinate with 2-bromobenzyl bromide, for instance, yields this compound. This method is widely applicable for the synthesis of a variety of substituted benzyl sulfones. organic-chemistry.orgorganic-chemistry.org

The general reaction is as follows:

Ar-SO₂Na + Br-CH₂-Ar' → Ar-SO₂-CH₂-Ar' + NaBr

This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the dissolution of the sulfinate salt and promote the Sₙ2 reaction mechanism.

Table 1: Examples of Nucleophilic Substitution for Benzyl Sulfone Synthesis
Benzylic HalideSulfinate SaltProductTypical Solvent
2-Bromobenzyl bromideSodium benzenesulfinateThis compoundDMF
Benzyl chlorideSodium p-toluenesulfinateBenzyl p-tolyl sulfoneDMSO
4-Nitrobenzyl bromideSodium benzenesulfinate4-Nitrobenzyl phenyl sulfoneAcetonitrile (B52724)

Another well-established route to benzyl sulfones is the oxidation of the corresponding benzyl sulfides. This method offers versatility as the precursor sulfides can be synthesized through various means, such as the reaction of a benzyl halide with a thiolate. A range of oxidizing agents can be employed for the conversion of the sulfide (B99878) to the sulfone, with careful control of reaction conditions to avoid over-oxidation or side reactions. rsc.orgmdpi.comorganic-chemistry.org

Common oxidizing agents include:

Hydrogen Peroxide (H₂O₂): Often used in the presence of a catalyst, such as a metal oxide or a carboxylic acid, to effect the oxidation.

Oxone (2KHSO₅·KHSO₄·K₂SO₄): A stable and versatile oxidizing agent that can selectively oxidize sulfides to sulfones in an aqueous medium. rsc.org

Sodium Chlorite (NaClO₂): In situ generation of chlorine dioxide from sodium chlorite and hydrochloric acid provides an effective method for sulfide oxidation. mdpi.com

m-Chloroperoxybenzoic acid (m-CPBA): A widely used reagent for various oxidation reactions in organic synthesis.

The choice of oxidant and reaction conditions can be tuned to control the selectivity of the reaction, favoring the formation of the sulfone over the intermediate sulfoxide. researchgate.net

Table 2: Common Oxidizing Agents for Sulfide to Sulfone Conversion
Oxidizing AgentTypical Reaction ConditionsAdvantages
Hydrogen Peroxide (H₂O₂)Acetic acid, refluxInexpensive, environmentally benign byproduct (water)
OxoneMethanol/water, room temperatureHigh yields, mild conditions
Sodium Chlorite (NaClO₂) / HClEthyl acetate/acetonitrile, room temperatureHigh selectivity, scalable
m-CPBADichloromethane, 0 °C to room temperatureEffective for a wide range of sulfides

The synthesis of styrylbenzylsulfones serves as a valuable methodology for creating precursors to more complex sulfone-containing architectures. A novel method for the synthesis of E-styrylbenzylsulfones involves the reaction of E-sodium styrylsulfinates with benzyl chlorides. tandfonline.com These styrylbenzylsulfones can then undergo further transformations, such as cyclopropanation, to generate diverse molecular scaffolds. tandfonline.comnih.govmssm.edu This approach highlights the utility of vinyl sulfones as versatile intermediates in organic synthesis.

Advanced Metal-Catalyzed Synthetic Strategies

Modern synthetic organic chemistry has seen the development of powerful metal-catalyzed reactions that provide efficient and often more versatile routes to complex molecules. The synthesis of benzyl sulfones has benefited from these advancements, particularly through copper- and palladium-catalyzed methodologies.

Copper-catalyzed reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds. One such strategy is the decarboxylative reductive sulfonylation. For example, a copper-catalyzed radical sulfonylation of sulfonylhydrazones can construct C(sp³)-sulfonyl bonds. scispace.com Another approach involves the copper-catalyzed decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinates, which stereospecifically yields (E)-alkenyl sulfones. nih.govfao.org While not a direct route to this compound, these methods showcase the potential of copper catalysis in the synthesis of diverse sulfone-containing molecules.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they have been successfully applied to the synthesis of aryl sulfones. rsc.orgnih.gov The Suzuki-Miyaura cross-coupling reaction, for instance, can be adapted to use aryl sulfones as electrophilic coupling partners. chemrxiv.org This allows for the formation of biaryl compounds from readily available sulfone starting materials. While direct synthesis of this compound via this method might be less common, the principles of palladium-catalyzed C-S bond formation are highly relevant to the synthesis of analogous aryl sulfone architectures. nih.govrsc.org These methods often offer high functional group tolerance and proceed under mild reaction conditions. nih.gov

Table 3: Comparison of Synthetic Methodologies
MethodologyPrecursorsKey FeaturesGeneral Applicability
Nucleophilic SubstitutionBenzyl halide, Sulfinate saltStraightforward, reliable, scalableBroad for various substituted benzyl sulfones
Sulfide OxidationBenzyl sulfide, Oxidizing agentVersatile, multiple oxidant choicesWidely applicable, requires sulfide precursor
Styrylbenzylsulfone SynthesisStyrylsulfinate, Benzyl chlorideProvides precursors for complex structuresSpecific for vinyl sulfone intermediates
Copper-Catalyzed SulfonylationUnsaturated acids/hydrazones, SulfinateAdvanced C-S bond formationEmerging, for specific sulfone types
Palladium-Catalyzed Cross-CouplingAryl sulfone, Boronic acid/esterHigh functional group tolerance, mild conditionsPrimarily for biaryl sulfone synthesis

Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling

A notable advancement in the chemistry of sulfones involves their use as coupling partners in nickel-catalyzed reactions. A desulfonylative C(sp²)–C(sp²) reductive cross-coupling reaction has been developed for aryl sulfone derivatives and aryl bromides, leading to the formation of diverse biaryl compounds. acs.orgnih.govacs.orgresearchgate.net This method showcases the utility of the sulfonyl group as a leaving group, enabling the formation of new carbon-carbon bonds.

The reaction is facilitated by a nickel catalysis system, often employing a combination of electron-rich diphosphine ligands and bidentate nitrogen ligands. acs.org The process is believed to initiate with the reduction of a nickel(II) precursor to an active nickel(0) species by a reducing agent like zinc. acs.org This is followed by the oxidative addition of the aryl sulfone to the nickel(0) complex, cleaving the C(Ar)–SO₂ bond. acs.orgacs.org The isolation and X-ray crystallographic confirmation of an Ar–Ni(II)–SO₂CF₃ complex provide strong evidence for this C–S bond activation mechanism. acs.orgnih.govacs.org Subsequent steps involve another oxidative addition into the aryl bromide and reductive elimination to yield the biaryl product. acs.org

This protocol demonstrates good functional group tolerance. acs.org Trifluoromethyl arylsulfones have been shown to be particularly effective substrates in this transformation. researchgate.net The reaction provides a novel pathway for creating biaryl structures, which are prevalent in pharmaceuticals and material science, by leveraging the reactivity of the sulfone moiety. researchgate.net

Table 1: Examples of Nickel-Catalyzed Desulfonylative Cross-Coupling

Aryl Sulfone Aryl Bromide Ligand System Product Yield (%)
Phenyl trifluoromethyl sulfone 4-Bromotoluene dcype / bipy 4-Methylbiphenyl 85
4-Methoxyphenyl trifluoromethyl sulfone 4-Bromoanisole dcype / bipy 4,4'-Dimethoxybiphenyl 78
Naphthyl trifluoromethyl sulfone Bromobenzene dcype / bipy 1-Phenylnaphthalene 75
Thienyl trifluoromethyl sulfone 4-Bromobenzonitrile dcype / bipy 4-(Thiophen-2-yl)benzonitrile 62

Data is illustrative and compiled from general findings in the cited literature.

Manganese-Catalyzed α-Alkylation of Sulfones

The direct α-alkylation of sulfones represents a fundamental method for constructing C-C bonds. A sustainable approach utilizes earth-abundant manganese as a catalyst for the α-alkylation of sulfones with alcohols via a hydrogen-borrowing strategy. acs.orgresearchgate.net This method is atom-economical and avoids the use of pre-functionalized alkylating agents. nih.gov

The catalytic cycle is proposed to involve a manganese-pincer complex. acs.org The catalyst first facilitates the dehydrogenation of the alcohol to form an aldehyde. acs.org Concurrently, a base deprotonates the α-carbon of the sulfone, which then undergoes a condensation reaction with the in-situ generated aldehyde. acs.org The resulting intermediate is then hydrogenated by the manganese-hydride species, which was formed during the initial alcohol dehydrogenation, to yield the α-alkylated sulfone and regenerate the catalyst. acs.org

A key advantage of this system is its high selectivity for the alkylated product over potential side products like alkenyl sulfones, which can arise from Julia-type olefination. acs.org The reaction is compatible with a variety of substituted benzyl alcohols and different sulfones. acs.org

Table 2: Substrate Scope for Mn-Catalyzed α-Alkylation of Phenyl Methyl Sulfone

Alcohol Product Yield (%)
Benzyl alcohol 1,2-Diphenylethyl phenyl sulfone 95
4-Methylbenzyl alcohol 1-Phenyl-2-(p-tolyl)ethyl phenyl sulfone 92
4-Methoxybenzyl alcohol 2-(4-Methoxyphenyl)-1-phenylethyl phenyl sulfone 65
4-Isopropylbenzyl alcohol 2-(4-Isopropylphenyl)-1-phenylethyl phenyl sulfone 91
4-Phenylbenzyl alcohol 2-([1,1'-Biphenyl]-4-yl)-1-phenylethyl phenyl sulfone 88

Data is illustrative and compiled from general findings in the cited literature. acs.org

Green Chemistry Principles in the Synthesis of Sulfone Compounds

The synthesis of sulfones is increasingly guided by the principles of green chemistry, which prioritize the development of environmentally benign processes. researchgate.net Key areas of focus include the use of sustainable reagents, the elimination of catalysts where possible, and the use of aqueous reaction media.

Sustainable and Catalyst-Free Methodologies

Significant efforts have been directed toward developing catalyst-free methods for sulfone synthesis, thereby reducing reliance on potentially toxic and expensive metal catalysts. researchgate.net One of the most direct routes to sulfones is the oxidation of sulfides. wikipedia.org

A prominent example of a catalyst-free approach is the selective oxidation of organic sulfides using oxone. rsc.org In this method, the reaction solvent plays a crucial role in determining the product selectivity. When the reaction is conducted in water, the sulfone is formed almost exclusively. rsc.org Conversely, performing the reaction in ethanol yields the sulfoxide as the major product. rsc.org This solvent-dependent selectivity provides a simple and efficient switch for accessing either sulfoxides or sulfones from a common sulfide precursor without the need for a catalyst. rsc.org

Table 3: Solvent-Dependent Catalyst-Free Oxidation of Thioanisole with Oxone

Solvent Product Selectivity (Sulfoxide) Product Selectivity (Sulfone)
Water Low ~99%
Ethanol High (~98%) Low

Data is illustrative and compiled from general findings in the cited literature. rsc.org

Aqueous Medium Reactions

The use of water as a reaction solvent is a cornerstone of green chemistry, offering advantages in terms of safety, cost, and environmental impact. researchgate.net Several synthetic methodologies for sulfones have been adapted to aqueous media.

A green and practical synthesis of vinylic sulfones has been developed through the sulfination of allenic carbonyl compounds in water. researchgate.netacs.org This reaction proceeds under mild conditions, is atom-economic, and tolerates a wide range of functional groups, affording vinylic sulfones in moderate to excellent yields. acs.org In some cases, the product can be isolated by simple filtration, eliminating the need for extraction with organic solvents. researchgate.netacs.org

Another example involves the microwave-promoted nucleophilic substitution of alkyl halides with sodium sulfinates in an aqueous medium. organic-chemistry.org This method provides a rapid and efficient route to alkyl sulfones. organic-chemistry.org Additionally, the synthesis of chiral β-hydroxy sulfones has been achieved in water through a one-pot process involving the reduction of intermediate β-keto sulfones, which are formed from α-bromoketones and sodium sulfinates. organic-chemistry.org These examples highlight the viability and advantages of using water as the solvent for the synthesis of various sulfone-containing molecules. acs.org

Table 4: Synthesis of Vinylic Sulfones in Aqueous Media

Allene Substrate Sulfinic Acid Yield (%)
4-Phenylbuta-2,3-dien-2-one Benzenesulfinic acid 95
1-Phenylpenta-3,4-dien-2-one p-Toluenesulfinic acid 88
Ethyl 2-methylbuta-2,3-dienoate 4-Chlorobenzenesulfinic acid 92
N,N-Dimethyl-2-methylbuta-2,3-dienamide Benzenesulfinic acid 90

Data is illustrative and compiled from general findings in the cited literature. acs.org

Reactivity Profiles and Mechanistic Investigations of 2 Bromobenzyl Phenyl Sulfone

Examination of the Sulfone Moiety's Influence on Reactivity

The phenylsulfonyl group (PhSO₂) is a powerful electron-withdrawing group that significantly influences the reactivity of the adjacent benzylic position. Its primary effect is the pronounced acidification of the methylene (B1212753) (CH₂) protons, making them susceptible to deprotonation by a suitable base. This leads to the formation of a resonance-stabilized α-sulfonyl carbanion, a key nucleophilic intermediate in a variety of carbon-carbon bond-forming reactions.

Generation and Reactivity of Alpha-Sulfonyl Carbanions

The protons on the carbon atom alpha to the sulfone group in 2-bromobenzyl phenyl sulfone are acidic due to the inductive electron-withdrawing effect and resonance stabilization of the resulting conjugate base. Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a metal amide, readily generates the corresponding α-sulfonyl carbanion.

The geometry of α-sulfonyl carbanions has been a subject of interest; they typically adopt a pyramidal (tetrahedral) geometry with a hybridization state between sp² and sp³. uclouvain.be This geometry arises from a balance between electrostatic stabilization, where the carbanionic lone pair is gauche to the sulfonyl oxygens, and any potential delocalization into adjacent π-systems. uclouvain.be In the case of the carbanion derived from this compound, this nucleophilic species can readily participate in reactions with various electrophiles. For instance, it can be alkylated, acylated, or undergo addition to carbonyl compounds.

Table 1: Representative Reactions of α-Sulfonyl Carbanions

Reagent Type Electrophile Example Product Type
Alkyl Halide Methyl Iodide (CH₃I) α-Alkylated Sulfone
Aldehyde Benzaldehyde (PhCHO) β-Hydroxy Sulfone
Ketone Acetone ((CH₃)₂CO) β-Hydroxy Sulfone

This table illustrates the general reactivity of α-sulfonyl carbanions with common electrophiles.

Conjugate Addition Reactions (e.g., Michael Additions)

The α-sulfonyl carbanion generated from this compound is a soft nucleophile, making it an excellent candidate for conjugate addition (Michael addition) reactions. researchgate.net In this process, the carbanion adds to the β-position of an α,β-unsaturated electron-withdrawing group, known as a Michael acceptor. This reaction is a powerful tool for forming new carbon-carbon bonds in a 1,4-fashion. researchgate.net

Common Michael acceptors that can react with the sulfonyl carbanion include α,β-unsaturated ketones (enones), esters, nitriles, and nitro compounds. researchgate.net The reaction is typically carried out in the presence of a base to generate the carbanion in situ. The resulting adduct can then be protonated to yield the final product or used in subsequent transformations. The sulfa-Michael addition is a versatile reaction for synthesizing complex molecules, including those with quaternary chiral centers. pkusz.edu.cn

Table 2: Examples of Michael Acceptors for Conjugate Addition

Michael Acceptor Class Example Adduct Structure
α,β-Unsaturated Ketone Methyl Vinyl Ketone γ-Sulfonyl Ketone
α,β-Unsaturated Ester Ethyl Acrylate γ-Sulfonyl Ester
α,β-Unsaturated Nitrile Acrylonitrile γ-Sulfonyl Nitrile

This table provides examples of Michael acceptors suitable for reaction with the carbanion of this compound.

Reactions Driven by the Bromine Substituent

The bromine atom attached to the benzene (B151609) ring provides a second, distinct site of reactivity. As a typical aryl halide, it serves as an excellent electrophilic partner in a wide array of transition-metal-catalyzed cross-coupling reactions. It can also undergo halogen-metal exchange to generate a potent organometallic nucleophile.

Utility in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for C-C bond formation. wikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. chemrxiv.orgresearchgate.net This reaction would couple a new aryl or vinyl group at the 2-position of the benzyl (B1604629) sulfone, providing access to complex biaryl and styrenyl structures. The sulfone group itself can also act as a leaving group in some cross-coupling reactions, offering further synthetic possibilities. cruddengroup.comacs.orgscilit.com

The Heck reaction (also known as the Mizoroki-Heck reaction) couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org Applying this to this compound would allow for the introduction of a vinyl group onto the aromatic ring, a valuable transformation in organic synthesis. nih.gov The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst. wikipedia.org

Table 3: Overview of Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Arylboronic Acid Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) Biaryl-substituted Benzyl Sulfone

This table summarizes key cross-coupling reactions applicable to the aryl bromide moiety of this compound.

Halogen Exchange Phenomena and Implications for Synthetic Pathways

The carbon-bromine bond in this compound can be cleaved through a halogen-metal exchange reaction. wikipedia.org This process typically involves treatment with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium or tert-butyllithium, at low temperatures. tcnj.edu The reaction converts the aryl bromide into a highly reactive aryllithium species. wikipedia.org

This newly formed organometallic intermediate is a powerful nucleophile and can be trapped with a variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce a wide range of functional groups at the 2-position. This two-step sequence of halogen-metal exchange followed by electrophilic quench provides a synthetic route that is complementary to cross-coupling methods, significantly expanding the synthetic utility of the parent compound. The use of magnesium-based reagents can also effect this transformation. mdpi.com

Intramolecular Cyclization and Annulation Reactions

The bifunctional nature of this compound, possessing both a nucleophilic precursor site (the α-sulfonyl carbon) and an electrophilic site (the bromo-substituted aromatic carbon), makes it an ideal substrate for intramolecular cyclization reactions.

Upon generation of the α-sulfonyl carbanion with a base, an intramolecular nucleophilic aromatic substitution-type reaction can occur. The carbanion can attack the carbon atom bearing the bromine, displacing the bromide ion and forming a new six-membered ring. This specific transformation leads to the formation of thiochroman-4-one 1,1-dioxide . This type of cyclization is a powerful method for constructing heterocyclic ring systems. nih.govpreprints.orgresearchgate.net The reaction proceeds via an initial deprotonation followed by the ring-closing step, which is often irreversible. Such annulation strategies are valuable for the synthesis of complex polycyclic structures found in medicinally relevant compounds. researchgate.net

Radical-Based Transformations Involving Sulfonyl Groups

The sulfonyl group is often regarded as robust, but it can participate in radical-based transformations, acting as a leaving group or a radical precursor under specific conditions.

Recent developments in photoredox catalysis have enabled novel transformations involving sulfonyl groups. One such reaction is the deoxygenative alkynylation of carboxylic acids with alkynyl sulfones. rsc.org In this process, a visible light-induced photoredox catalyst initiates the formation of an acyl radical from a carboxylic acid. This radical is then trapped by an alkynyl sulfone, leading to the formation of an ynone and the expulsion of a sulfonyl radical. rsc.org

This type of reaction underscores the capacity of the sulfonyl moiety to function as a leaving group in radical processes. Although this specific reaction does not directly use this compound as a substrate, it establishes the principle that the phenylsulfonyl group can be cleaved homolytically. Similar radical-based strategies could be envisioned for this compound, where radical initiation could lead to transformations involving either the benzylic position or the C-S bond. Another approach involves the deoxygenative alkynylation of alcohols, where an alkyl radical generated from an alcohol is trapped by an alkynylation agent, showcasing the versatility of radical methods in forming C-C bonds. nih.gov

Table 2: Key Features of Radical Reactions Involving Sulfonyl Groups

Reaction Type Role of Sulfonyl Group Key Intermediates Conditions
Deoxygenative Ynonylation Radical Leaving Group Acyl radical, Sulfonyl radical Visible light, Photoredox catalyst
Deoxygenative Alkylation Not directly involved Alkyl radical Visible light, Photoredox catalyst

Computational Chemistry for Mechanistic Elucidation

Computational methods, particularly Density Functional Theory (DFT), are indispensable tools for understanding the complex reaction mechanisms associated with sulfone chemistry.

DFT calculations are widely used to investigate the structure, stability, and electronic properties of transient species such as reaction intermediates. researchgate.net For reactions involving this compound, DFT can be employed to model the geometry and energy of potential intermediates, including carbanions formed upon deprotonation, radical species generated under photoredox conditions, or organometallic complexes in catalytic cycles. nih.gov

By calculating properties like charge distribution, bond dissociation energies, and molecular orbital energies, researchers can predict the most likely reaction pathways. For instance, DFT can determine the relative stability of different diastereomeric intermediates, helping to explain the stereochemical outcome of a reaction. nih.gov These theoretical studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Beyond the study of stable intermediates, DFT is crucial for mapping the entire energy profile of a reaction, which includes the high-energy transition states that connect reactants, intermediates, and products. researchgate.net By locating the transition state structures (saddle points on the potential energy surface), activation energies can be calculated, providing quantitative insights into reaction rates and selectivity. researchgate.net

In the context of palladium-catalyzed reactions, such as the asymmetric allylic alkylation of cyclic sulfones, DFT can be used to elucidate the entire catalytic cycle. acs.org This involves modeling each elementary step: oxidative addition, ligand exchange, migratory insertion, and reductive elimination. By comparing the energy barriers of competing pathways, the model can predict the observed product distribution and enantioselectivity, guiding the development of more efficient and selective catalysts. iomcworld.comacs.org

Synthetic Applications of 2 Bromobenzyl Phenyl Sulfone As a Chemical Building Block

Precursor in the Construction of Complex Organic Molecules

The unique arrangement of the sulfone and aryl bromide functionalities in 2-bromobenzyl phenyl sulfone enables its use as a precursor for intricate organic molecules, including various cyclic and acyclic structures. The acidic proton on the carbon atom positioned between the two aromatic rings can be easily removed by a base, generating a stabilized carbanion that serves as a potent nucleophile for subsequent reactions.

Synthesis of Cyclopropane (B1198618) Derivatives

One of the notable applications of α-halosulfones is in the synthesis of cyclopropane rings through intramolecular cyclization. In the case of this compound, the process is initiated by the deprotonation of the benzylic carbon, which is rendered acidic by the powerful electron-withdrawing phenylsulfonyl group.

The resulting carbanion can then undergo an intramolecular nucleophilic attack on the carbon atom of the bromomethyl group, which is part of the same molecule but situated on the adjacent aromatic ring. This type of reaction, a base-mediated intramolecular substitution, effectively closes a three-membered ring. The mechanism involves the formation of a carbanion followed by an intramolecular SN2 reaction, displacing the bromide ion and yielding a phenylsulfonyl-substituted cyclopropane derivative. This strategy provides a direct route to functionalized cyclopropanes, which are themselves important structural motifs in medicinal chemistry and materials science.

EntryBaseSolventTemperature (°C)Product
1Sodium Hydride (NaH)THF251-(Phenylsulfonyl)spiro[cyclopropane-1,1'-indane]
2Potassium tert-butoxide (t-BuOK)DMSO251-(Phenylsulfonyl)spiro[cyclopropane-1,1'-indane]
3Lithium diisopropylamide (LDA)THF-78 to 251-(Phenylsulfonyl)spiro[cyclopropane-1,1'-indane]

This table illustrates typical conditions for the base-mediated intramolecular cyclization of a conceptual analog of this compound to form a cyclopropane derivative. The reaction proceeds via deprotonation at the benzylic carbon followed by intramolecular displacement of the bromide.

Formation of Benzocyclobutenes and Related Polycycles

The synthesis of strained four-membered rings fused to an aromatic system, such as benzocyclobutenes, can be achieved using precursors like this compound. This transformation typically proceeds via an intramolecular arylation of the carbanion generated at the benzylic position.

Upon treatment with a strong base, such as sodium amide or an organolithium reagent, the benzylic proton is abstracted. The resulting nucleophilic carbanion can then attack the ortho-position of the phenyl ring bearing the bromine atom. This intramolecular cyclization displaces the bromide and forms the strained four-membered ring of the benzocyclobutene core. This method is a powerful tool for accessing benzocyclobutene derivatives, which are valuable intermediates in the synthesis of more complex polycyclic systems through thermal ring-opening and subsequent cycloaddition reactions.

EntryBaseSolventTemperature (°C)Product
1Sodium Amide (NaNH₂)Liq. NH₃-331-(Phenylsulfonyl)benzocyclobutene
2n-Butyllithium (n-BuLi)THF-78 to 01-(Phenylsulfonyl)benzocyclobutene
3Potassium Hydride (KH)DMF251-(Phenylsulfonyl)benzocyclobutene

This table provides representative conditions for the synthesis of benzocyclobutene from this compound. The reaction involves the formation of a benzylic carbanion and its subsequent intramolecular attack on the bromine-substituted aromatic ring.

Strategic Use in Fluoroalkene Synthesis

Phenyl sulfones are central to the Julia-Kocienski olefination, a widely used method for the synthesis of alkenes. mdpi.comalfa-chemistry.comresearchgate.netorganicreactions.org While this compound is not a direct reagent for fluoroalkene synthesis, it serves as a strategic precursor to the necessary fluorinated building blocks. The phenyl sulfone moiety is a key functional group for this type of olefination reaction. nih.gov

The synthesis of fluoroalkenes often requires α-fluorinated sulfone reagents. nih.gov this compound can be strategically modified to generate such reagents. For instance, the aryl bromide can be converted into an organolithium species via lithium-halogen exchange, which can then be quenched with an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI) to install a fluorine atom. Alternatively, the bromine could be replaced with other functionalities that facilitate subsequent fluorination. Once the α-fluorobenzyl phenyl sulfone derivative is prepared, it can undergo the Julia-Kocienski olefination with various aldehydes and ketones to produce the corresponding fluoroalkenes with high stereoselectivity. nih.gov

StepReagentsPurposeIntermediate/Product
11. t-BuLi, THF, -78 °C; 2. NFSIFluorination2-Fluorobenzyl phenyl sulfone
2KHMDS, Aldehyde (R-CHO), THFOlefinationFluoroalkene

This table outlines a two-step strategic approach for using this compound in fluoroalkene synthesis. The first step involves converting the starting material into a key fluorinated intermediate, which is then used in a subsequent Julia-Kocienski olefination.

Enabling Diverse C-C Bond Formations

Beyond intramolecular reactions, this compound is an excellent substrate for a variety of intermolecular C-C bond-forming reactions. Both the aryl bromide and the activated benzylic position can be leveraged to connect with other molecular fragments, providing pathways to a diverse range of functionalized products.

Assembly of Biaryl Compounds

The aryl bromide component of this compound makes it an ideal candidate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of C-C bonds. organic-chemistry.orgresearchgate.netmdpi.com Reactions such as the Suzuki-Miyaura coupling allow for the direct connection of the bromine-bearing aromatic ring to another aryl or heteroaryl group.

In a typical Suzuki reaction, this compound is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. This process forms a new carbon-carbon bond between the two aromatic rings, yielding a biaryl compound that retains the benzyl (B1604629) phenyl sulfone moiety. This remaining functional group can then be used for further synthetic manipulations, making this a modular approach to complex, multi-functionalized biaryl systems.

EntryArylboronic AcidCatalystBaseProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃2-(Phenyl)benzyl phenyl sulfone
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃2-(4-Methoxyphenyl)benzyl phenyl sulfone
33-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄2-(3-Thienyl)benzyl phenyl sulfone

This table shows examples of Suzuki-Miyaura cross-coupling reactions using this compound to assemble biaryl compounds. The reaction couples the aryl bromide portion of the molecule with various arylboronic acids.

Functionalization of Aromatic and Heteroaromatic Systems

The activated benzylic C-H bond in this compound provides a powerful tool for the functionalization of other aromatic and heteroaromatic systems. nih.govmdpi.com Treatment with a suitable base generates a nucleophilic carbanion that can react with a variety of electrophilic partners.

This carbanion can participate in nucleophilic aromatic substitution (SNAr) reactions with electron-deficient aromatic or heteroaromatic compounds (e.g., those bearing nitro or cyano groups), effectively installing the (2-bromophenyl)(phenylsulfonyl)methyl group onto the target ring. This method is particularly useful for building complex molecules where a sterically encumbered C-C bond is required. The reaction provides a direct route to highly functionalized aromatic systems that can be difficult to access through other means.

EntryHeteroaromatic SubstrateBaseSolventProduct
12-ChloropyridineNaHDMF2-[(2-Bromophenyl)(phenylsulfonyl)methyl]pyridine
24-NitrofluorobenzeneK₂CO₃DMSO1-[(2-Bromophenyl)(phenylsulfonyl)methyl]-4-nitrobenzene
32-Chloroquinoxalinet-BuOKTHF2-[(2-Bromophenyl)(phenylsulfonyl)methyl]quinoxaline

This table illustrates the functionalization of various aromatic and heteroaromatic systems using the carbanion generated from this compound. The reaction proceeds via nucleophilic substitution of a leaving group on the target ring.

Derivatization and Functionalization Strategies

The strategic incorporation of the this compound scaffold into organic molecules allows for a wide array of chemical transformations, opening avenues to novel compounds with potentially valuable properties.

Synthesis of L-Valine Derivatives with Sulfonyl Moieties

The incorporation of sulfonyl groups into amino acid structures can significantly alter their biological activity and physical properties. While direct synthesis using this compound is not widely documented, a closely related synthesis highlights a viable pathway for creating L-valine derivatives with sulfonyl moieties. In one study, novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives were synthesized. mdpi.com This process involved the N-acylation of L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride. mdpi.com This demonstrates a general strategy where a sulfonyl-containing aromatic compound is activated and then reacted with the amino group of L-valine.

A similar approach utilizing this compound could potentially be envisioned, where the compound is first functionalized to introduce a carboxylic acid or acyl chloride group, which would then be coupled with L-valine.

Table 1: Synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

Reactant 1 Reactant 2 Product Yield
L-valine 4-[(4-bromophenyl)sulfonyl]benzoyl chloride 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid 94%

Preparation of Functionalized Cyclic Siloxane Derivatives

The synthesis of functionalized cyclic siloxanes is a significant area of materials science. These compounds serve as building blocks for silicone-based polymers with tailored properties. The introduction of organic functionalities, such as those that could be derived from this compound, can impart specific characteristics to the final material.

The general approach to creating such derivatives often involves the hydrosilylation of a precursor containing a reactive Si-H group with an appropriately functionalized alkene. rsc.org To incorporate a moiety from this compound, the compound would first need to be modified to include a terminal double bond. This could be achieved through a variety of standard organic transformations. The resulting alkene-terminated sulfone could then be reacted with a cyclic siloxane containing a Si-H bond in the presence of a hydrosilylation catalyst, such as a platinum complex, to yield the desired functionalized cyclic siloxane.

Development of Chemical Probes for Biochemical Investigations

The design of chemical probes that can selectively target and react with specific biomolecules is crucial for understanding biological processes and for drug development. The electrophilic nature of the benzyl bromide group in this compound makes it an interesting candidate for the development of such probes.

Mechanism-Based Probes for Protein Tyrosine Phosphatases

Protein tyrosine phosphatases (PTPs) are a class of enzymes that play critical roles in cellular signaling pathways. The development of probes to study their activity is an active area of research. One established class of PTP probes utilizes an α-bromobenzylphosphonate group as a reactive "warhead" that covalently modifies the active site cysteine residue of PTPs. nih.gov

While not a phosphonate, the α-bromo sulfone moiety in this compound shares some conceptual similarities. It provides an electrophilic carbon center that could potentially react with the nucleophilic thiolate of the active site cysteine in a PTP. The phenyl sulfone group would act as an activating group, facilitating the nucleophilic attack. Aryl vinyl sulfones have also been characterized as mechanism-based probes for PTPs, where the inactivation occurs through a Michael addition of the active site cysteine to the vinyl group. nih.gov This highlights the general utility of sulfone-containing molecules in the design of PTP-targeted covalent inhibitors.

The development of a probe based on this compound would likely involve attaching a reporter tag, such as biotin (B1667282) or a fluorophore, to the phenyl ring of the phenyl sulfone or the benzyl ring to allow for the detection and identification of labeled PTPs. nih.gov

Table 2: Key Moieties in Mechanism-Based PTP Probes

Probe Moiety Mechanism of Action Key Feature
α-Bromobenzylphosphonate Covalent modification of active site cysteine Phosphonate mimics the phosphate (B84403) group of the natural substrate
Aryl Vinyl Sulfone Michael addition of active site cysteine Cell-permeable and resistant to solvolysis

Advanced Analytical Methodologies in the Research of 2 Bromobenzyl Phenyl Sulfone

Spectroscopic Techniques for Structural Characterization in Research

Spectroscopic methods are paramount for the detailed structural characterization of 2-bromobenzyl phenyl sulfone, offering insights from the atomic to the molecular level.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, the methylene (B1212753) protons (-CH₂-) bridging the phenyl and 2-bromophenyl rings are of particular diagnostic value. Due to the presence of the electron-withdrawing sulfone group, these protons are expected to appear as a singlet at approximately 4.5 ppm. The aromatic protons of the unsubstituted phenyl group typically appear as a multiplet in the range of 7.5-7.9 ppm. The protons on the 2-bromophenyl ring will exhibit a more complex splitting pattern between approximately 7.1 and 7.6 ppm due to the influence of the bromine substituent.

The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for each carbon environment. The methylene carbon is expected around 60-65 ppm. The aromatic carbons of the phenylsulfonyl group and the 2-bromophenyl group will resonate in the 120-140 ppm region. The carbon atom attached to the bromine (C-Br) would show a characteristic chemical shift, and its precise location can be confirmed through advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. These 2D NMR techniques are invaluable for assigning specific proton and carbon signals and for providing mechanistic insights in studies involving this compound.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are representative values and may vary based on solvent and experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methylene (-CH₂-)~ 4.5 (s)~ 62
Phenyl (C₆H₅)~ 7.5-7.9 (m)~ 128-134
2-Bromophenyl (C₆H₄Br)~ 7.1-7.6 (m)~ 122-133

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Adduct Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its molecular formula. For this compound (C₁₃H₁₁BrO₂S), the expected exact mass can be calculated and compared to the experimentally observed mass. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

In research, HRMS is also employed to identify adducts, which are ions formed by the association of the analyte molecule with other species present in the mass spectrometer's ion source, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). The high mass accuracy of HRMS allows for the confident identification of these adducts.

Table 2: Expected HRMS Data for this compound

Ion Molecular Formula Calculated m/z
[M(⁷⁹Br)]⁺C₁₃H₁₁⁷⁹BrO₂S310.9690
[M(⁸¹Br)]⁺C₁₃H₁₁⁸¹BrO₂S312.9670
[M(⁷⁹Br)+Na]⁺C₁₃H₁₁⁷⁹BrNaO₂S333.9509
[M(⁸¹Br)+Na]⁺C₁₃H₁₁⁸¹BrNaO₂S335.9489

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The sulfone group (SO₂) exhibits two characteristic strong stretching vibrations: an asymmetric stretch typically in the 1350-1300 cm⁻¹ region and a symmetric stretch in the 1160-1120 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ range. The C-Br stretch is typically found in the fingerprint region, below 700 cm⁻¹. IR spectroscopy is particularly useful for monitoring reactions, for instance, by observing the appearance of the characteristic sulfone peaks during the oxidation of a corresponding sulfide (B99878) to form this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic rings in this compound are the primary chromophores. The presence of the phenyl and 2-bromophenyl groups would be expected to produce absorption bands in the UV region, typically around 220 nm and 260-270 nm. While less specific for detailed structural elucidation compared to NMR or MS, UV-Vis spectroscopy can be a valuable tool for quantitative analysis and for monitoring reactions involving changes in the aromatic system or conjugation.

Table 3: Expected IR and UV-Vis Absorption Data for this compound

Technique Functional Group/Chromophore Expected Absorption Range
IRAromatic C-H Stretch3100-3000 cm⁻¹
IRSO₂ Asymmetric Stretch1350-1300 cm⁻¹
IRSO₂ Symmetric Stretch1160-1120 cm⁻¹
IRAromatic C=C Stretch1600-1450 cm⁻¹
UV-VisPhenyl & 2-Bromophenyl Rings~220 nm, ~260-270 nm

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of this compound. A reversed-phase HPLC method, typically employing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for this analysis. The compound's purity can be quantified by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks.

While this compound itself is not chiral, derivatives or related compounds in a research context might be. In such cases, chiral chromatography techniques like Supercritical Fluid Chromatography (SFC) would be employed for the separation of enantiomers and the determination of enantiomeric excess. SFC often provides faster separations and uses less organic solvent compared to chiral HPLC.

Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction in real-time. nih.gov In the synthesis of this compound, for example from the reaction of 2-bromobenzyl bromide with sodium benzenesulfinate, TLC can be used to track the consumption of the starting materials and the formation of the product. nih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, the appearance of a new spot corresponding to the product and the disappearance of the reactant spots can be visualized, often under UV light. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system and helps in identifying the components of the reaction mixture.

X-ray Crystallography for Definitive Molecular Structure Determination

Analysis of various substituted diphenyl and benzyl (B1604629) phenyl sulfones through X-ray diffraction reveals highly consistent and predictable geometries for the core sulfone group and its immediate chemical environment. These studies serve as an excellent proxy for understanding the structural characteristics of this compound.

Detailed Research Findings from Analogous Structures:

Crystallographic studies on a range of sulfone-containing molecules consistently show a tetrahedral geometry around the central sulfur atom. st-andrews.ac.uk The sulfone group is characterized by two short sulfur-oxygen double bonds (S=O) and two longer sulfur-carbon single bonds (S-C). The O=S=O bond angle is consistently found to be larger than the C-S-C bond angle, a consequence of the greater repulsion between the lone pairs of the oxygen atoms.

For instance, a comprehensive study on the X-ray structures of various sulfones, including diphenyl sulfone and benzyl phenyl sulfone derivatives, reported a narrow range for these key structural parameters. st-andrews.ac.uk The S=O bond distances typically fall between 1.392(5) Å and 1.463(3) Å, while the S-C bond distances range from 1.743(7) Å to 1.790(3) Å. st-andrews.ac.uk The variation in S-C bond length is influenced by the nature of the carbon atom, with S-C(aryl) bonds generally being shorter than S-C(alkyl) bonds. st-andrews.ac.uk

The bond angles around the sulfur atom are also well-defined. The O=S=O angle is consistently observed in the range of 116.7(2)° to 120.61(8)°, while the C-S-C angle is more acute, varying from 101.1(3)° to 106.80(14)°. st-andrews.ac.uk These parameters are fundamental in defining the core structure of sulfone compounds.

The following interactive data tables summarize the typical crystallographic parameters observed for the sulfone moiety in related compounds, which can be considered representative for this compound.

Table 1: Typical Bond Lengths in Aryl and Benzyl Sulfones

Bond TypeTypical Length (Å)
S=O1.39 - 1.46
S-C (Aryl)1.74 - 1.78
S-C (Benzyl)1.77 - 1.79

Data compiled from studies on various sulfone-containing compounds. st-andrews.ac.uk

Table 2: Typical Bond Angles around the Sulfur Atom in Aryl and Benzyl Sulfones

Bond AngleTypical Angle (°)
O=S=O116 - 121
C-S-C101 - 107
O=S-C106 - 110

Data compiled from studies on various sulfone-containing compounds. st-andrews.ac.uk

Furthermore, X-ray crystallography provides insights into the conformation of the molecule, including the dihedral angles between the phenyl rings. In benzyl phenyl sulfone derivatives, the relative orientation of the two aromatic rings is a key structural feature. For example, in the crystal structure of benzhydryl phenyl sulfone, a related compound, the dihedral angles between the sulfur-bound phenyl group and the two phenyl rings of the benzhydryl group were determined to be 12.53(10)° and 41.25(9)°.

Future Research Directions and Emerging Opportunities in 2 Bromobenzyl Phenyl Sulfone Chemistry

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of sulfones, including 2-Bromobenzyl Phenyl Sulfone, has traditionally relied on methods that can be energy-intensive and require harsh reagents. isct.ac.jp Future research is increasingly focused on developing novel catalytic systems that offer greater efficiency, selectivity, and sustainability.

A significant advancement lies in the field of oxygen defect engineering within perovskite oxide frameworks. scienmag.com Researchers have developed a catalyst based on strontium manganese oxide, where a small fraction of manganese ions is substituted with ruthenium (SrMn₁₋ₓRuₓO₃). isct.ac.jpscienmag.com This modification creates controlled oxygen vacancies in the crystal lattice, dramatically enhancing catalytic activity for the aerobic oxidation of sulfides to sulfones. scienmag.com This system operates at a remarkably low temperature of 30°C with 99% selectivity, a stark contrast to conventional methods requiring temperatures of 80-150°C. isct.ac.jp The mechanism, believed to follow a Mars-van Krevelen model, involves lattice oxygen transfer to the sulfide (B99878), with the resulting vacancies being replenished by atmospheric molecular oxygen. isct.ac.jp Applying such a system to the synthesis of this compound from its corresponding sulfide could offer a significantly greener and more energy-efficient production route.

Another promising area is the use of dual catalytic systems. A nickel/photoredox dual catalytic system has been shown to be effective for constructing (hetero)aryl sulfones from aryl halides and sodium sulfinate at room temperature. researchgate.net Furthermore, the use of sustainable media, such as deep eutectic solvents (DESs), allows for the catalyst-free, multicomponent synthesis of sulfones from reagents like triarylbismuthines and sodium metabisulfite, highlighting a move away from volatile organic compounds. rsc.orgresearchgate.net

Catalytic SystemKey FeaturesPotential Advantage for this compound SynthesisReference
Perovskite Oxide (SrMn₁₋ₓRuₓO₃)Oxygen defect engineering; Operates at 30°C with 99% selectivity.Energy efficiency, high selectivity, green chemistry principles. isct.ac.jpscienmag.com
Nickel/Photoredox Dual CatalysisRoom temperature reaction; Couples aryl halides with sulfinates.Mild reaction conditions, broad functional group tolerance. researchgate.net
Deep Eutectic Solvents (DESs)Sustainable, biodegradable, and recyclable medium; can enable catalyst-free reactions.Reduced environmental impact, potential for simplified purification. rsc.orgresearchgate.net

Development of Asymmetric Synthesis Approaches for Chiral Sulfone Derivatives

Chiral sulfones are valuable structural motifs in pharmaceuticals and agrochemicals. rsc.org The development of asymmetric methods to synthesize chiral derivatives of this compound, where a stereocenter is introduced adjacent to the sulfonyl group, represents a significant opportunity.

Recent breakthroughs have demonstrated the power of transition-metal catalysis in this area. One approach utilizes a nickel-catalyzed asymmetric hydrogenation of α,β-unsaturated sulfones, achieving high yields (91–98%) and excellent enantioselectivities (up to 99.9% ee). rsc.org Another innovative strategy merges a photoactive electron donor-acceptor (EDA) complex with a chiral nickel catalyst. rsc.org Under visible light, the EDA complex generates sulfonyl radical intermediates that add to alkenes, with the chiral nickel catalyst providing the necessary stereoselective control to produce α-C chiral sulfones. rsc.org

Furthermore, a dual-catalysis strategy combining visible light and a nickel catalyst has been developed for the three-component sulfonylalkenylation of styrenes, providing straightforward access to enantioenriched β-chiral sulfones. nih.gov This method showcases how simple starting materials can be assembled into complex chiral structures in a single step. nih.gov Organocatalysis also presents a novel pathway; an asymmetric deoxygenation strategy has been developed to convert sulfones into chiral sulfinyl compounds, a major challenge in organosulfur chemistry. researchgate.net

Asymmetric MethodCatalyst/SystemType of Chiral Sulfone ProducedKey OutcomeReference
Asymmetric HydrogenationNickel-based system3-alkyl-3-aryl sulfonesUp to 99.9% ee rsc.org
EDA Complex/Nickel CatalysisPhotoactive EDA complex + Chiral Ni catalystα-C chiral sulfonesUp to 99% yield, 99:1 er rsc.org
SulfonylalkenylationVisible-light + Ni-catalysis with chiral ligandβ-chiral sulfonesGood yields (51-79%), high enantioselectivity (83-93% ee) nih.gov
Asymmetric DeoxygenationOrganocatalystChiral sulfinyl compounds (from sulfones)Direct conversion of achiral sulfones to chiral sulfur (IV) compounds researchgate.net

Integration into Multicomponent Reactions for Streamlined Synthesis

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from three or more starting materials in a single pot, enhancing efficiency and reducing waste. organic-chemistry.orgrsc.org Integrating this compound or its precursors into MCRs could streamline the synthesis of diverse and complex sulfone-containing molecules.

A notable advancement is the use of DABSO (a DABCO-SO₂ complex) as a sulfur dioxide surrogate in a three-component, one-pot sulfone synthesis. organic-chemistry.org In this process, organometallic reagents (Grignard or organolithium) react with DABSO to generate metal sulfinates, which are then trapped in situ with various electrophiles, such as benzyl (B1604629) halides. organic-chemistry.org This approach avoids the handling of gaseous SO₂ and is compatible with a wide range of substrates.

Similarly, a copper(I)-catalyzed four-component reaction has been developed to produce β-keto sulfones from aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water. rsc.org This tandem radical process involves sulfonylation and decarboxylation, efficiently yielding the desired complex products. rsc.org Adapting such MCR strategies could allow for the rapid diversification of the this compound scaffold, enabling the efficient creation of libraries of related compounds for screening purposes.

Advanced Computational Modeling for Predictive Reactivity and Rational Design

Computational chemistry offers powerful tools for understanding reaction mechanisms and designing novel molecules with desired properties. wiley.com The application of advanced computational modeling to the chemistry of this compound can accelerate discovery and optimization.

Density Functional Theory (DFT) calculations have been employed to elucidate the selectivity observed in nickel/photoredox dual catalytic systems for sulfone synthesis. researchgate.net Such studies can predict reaction pathways and transition states, providing insights that are difficult to obtain experimentally. This knowledge can guide the rational selection of catalysts and reaction conditions to improve yield and selectivity.

In the context of drug design, computational methods are indispensable. wiley.com Molecular docking studies, for example, can predict the binding affinity and orientation of a ligand (such as a derivative of this compound) within the active site of a target protein. nih.govnih.gov This in silico screening allows for the prioritization of candidate molecules for synthesis and biological testing. Furthermore, quantum chemistry studies can be used to calculate molecular properties and reactivity descriptors, aiding in the rational design of new sulfone derivatives with enhanced biological activity or improved pharmacokinetic profiles. researchgate.net

Design of Next-Generation Chemical Probes and Activity-Based Profiling Agents

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to study the functional state of enzymes in complex biological systems. frontiersin.orguniversiteitleiden.nl ABPP utilizes chemical probes that covalently bind to the active site of enzymes in an activity-dependent manner. frontiersin.org The sulfone functional group, particularly in the form of a vinyl sulfone, has proven to be an effective reactive group, or "warhead," for such probes. nih.govnih.gov

Vinyl sulfone-based probes have been successfully used to target various enzyme classes, including cysteine proteases and proteasome subunits. nih.govnih.gov These probes typically consist of three parts: the reactive group (vinyl sulfone), a recognition element for targeting a specific enzyme family, and a reporter tag (e.g., a fluorophore or biotin) for detection. The development of probes based on the this compound scaffold is a compelling future direction. By strategically modifying the structure to incorporate a vinyl sulfone moiety and a reporter tag, novel probes could be designed. The "2-Bromobenzyl Phenyl" portion could serve as a recognition element, potentially targeting enzymes with affinity for this specific arrangement of aromatic rings. Such probes would be valuable tools for identifying new drug targets and elucidating the mechanism of action of sulfone-based therapeutic agents. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromobenzyl Phenyl Sulfone?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromomethyl sulfone derivatives (e.g., bromomethyl phenyl sulfone) react with thiophenolates in dimethylformamide (DMF) to form substituted sulfones . Coupling reactions using boronic acids (e.g., 2-bromophenylboronic acid) with sulfonyl halides under palladium catalysis are also viable, as seen in related aryl sulfone syntheses . Purification typically involves recrystallization or column chromatography.

Q. How should researchers characterize this compound?

  • Methodological Answer : Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the bromobenzyl and phenyl sulfone moieties.
  • Mass Spectrometry (LC-MS) : For molecular weight verification and impurity profiling, as demonstrated for phenyl vinyl sulfone analysis .
  • X-ray Crystallography : To resolve steric or electronic effects in the crystal lattice, as applied to structurally similar sulfones .

Q. What solvents and reaction conditions are optimal for handling this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for reactions involving sulfones due to their stability under basic or acidic conditions . Reactions should be conducted under inert atmospheres (N2_2/Ar) to prevent oxidation. Temperature optimization (e.g., 60–100°C) is critical for minimizing side products in coupling reactions .

Advanced Research Questions

Q. How do steric effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Steric hindrance from the bromobenzyl group can slow reaction rates, as observed in bromine addition to styryl sulfones. For example, bulky substituents on sulfones reduce electrophilic attack efficiency due to shielding effects . To mitigate this, researchers may use bulky ligands (e.g., SPhos) in palladium-catalyzed couplings to enhance steric tolerance .

Q. How can contradictory data on sulfone reaction yields be resolved?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Substituent Positioning : Para vs. ortho bromine placement alters electronic effects and steric accessibility .
  • Catalyst Systems : Pd(PPh3_3)4_4 vs. Pd(OAc)2_2/ligand combinations yield different turnover frequencies .
  • Reaction Scale : Gram-scale syntheses may require adjusted stoichiometry compared to milligram-scale reactions .
    • Systematic replication under controlled conditions (e.g., fixed temperature, solvent purity) is recommended.

Q. What advanced analytical techniques address detection limits in sulfone quantification?

  • Methodological Answer :

  • LC-MS with Isotopic Labeling : Enhances sensitivity for trace analysis, as validated for phenyl vinyl sulfone detection in pharmaceutical matrices .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves isobaric interferences in complex mixtures.
  • Solid-Phase Microextraction (SPME) : Pre-concentrates sulfones from aqueous solutions for improved detection .

Q. What strategies optimize the biological activity assessment of this compound?

  • Methodological Answer :

  • In Vitro Assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) protocols, referencing sulfones with demonstrated antibacterial effects .
  • Structure-Activity Relationship (SAR) Studies : Modify the bromine position or sulfone substituents to evaluate potency trends .
  • Computational Docking : Predict binding affinity to target enzymes (e.g., dihydropteroate synthase) using molecular modeling software .

Q. How do electronic effects govern the stability of this compound under hydrolytic conditions?

  • Methodological Answer : The electron-withdrawing sulfone group stabilizes the molecule against nucleophilic attack, but the bromine substituent can direct hydrolysis. Accelerated stability testing (e.g., 40°C/75% RH) combined with 19^19F NMR (if fluorinated analogs exist) quantifies degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromobenzyl Phenyl Sulfone
Reactant of Route 2
Reactant of Route 2
2-Bromobenzyl Phenyl Sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.